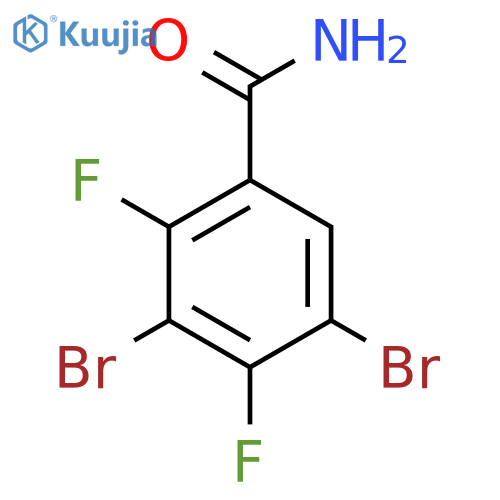

Cas no 1806356-35-3 (3,5-Dibromo-2,4-difluorobenzamide)

3,5-Dibromo-2,4-difluorobenzamide 化学的及び物理的性質

名前と識別子

-

- 3,5-Dibromo-2,4-difluorobenzamide

-

- インチ: 1S/C7H3Br2F2NO/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H2,12,13)

- InChIKey: YWKSBKIKZJCAJV-UHFFFAOYSA-N

- SMILES: BrC1=C(C(=CC(C(N)=O)=C1F)Br)F

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 1

- 複雑さ: 217

- トポロジー分子極性表面積: 43.1

- XLogP3: 2.4

3,5-Dibromo-2,4-difluorobenzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013015858-250mg |

3,5-Dibromo-2,4-difluorobenzamide |

1806356-35-3 | 97% | 250mg |

504.00 USD | 2021-06-25 | |

| Alichem | A013015858-500mg |

3,5-Dibromo-2,4-difluorobenzamide |

1806356-35-3 | 97% | 500mg |

798.70 USD | 2021-06-25 | |

| Alichem | A013015858-1g |

3,5-Dibromo-2,4-difluorobenzamide |

1806356-35-3 | 97% | 1g |

1,519.80 USD | 2021-06-25 |

3,5-Dibromo-2,4-difluorobenzamide 関連文献

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

3,5-Dibromo-2,4-difluorobenzamideに関する追加情報

Comprehensive Overview of 3,5-Dibromo-2,4-difluorobenzamide (CAS No. 1806356-35-3)

3,5-Dibromo-2,4-difluorobenzamide (CAS No. 1806356-35-3) is a halogenated benzamide derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique bromine and fluorine substitutions, has garnered attention for its potential in drug discovery and material science. Researchers are increasingly exploring its role as a building block for heterocyclic compounds, which are pivotal in developing new bioactive molecules.

The structural features of 3,5-Dibromo-2,4-difluorobenzamide make it a valuable intermediate in organic synthesis. Its electron-withdrawing groups enhance reactivity, enabling precise modifications for targeted applications. Recent studies highlight its utility in cross-coupling reactions, a hot topic in synthetic chemistry due to their efficiency in forming carbon-carbon bonds. This aligns with the growing demand for sustainable synthesis methods, a key focus in green chemistry initiatives.

In the context of drug development, this compound's fluorinated aromatic core is of particular interest. Fluorination is a trending strategy to improve pharmacokinetic properties, such as metabolic stability and membrane permeability. As AI-driven drug design gains traction, compounds like 3,5-Dibromo-2,4-difluorobenzamide are being screened virtually for fragment-based drug discovery, addressing queries like "how to optimize lead compounds" or "role of halogenation in medicinal chemistry."

From an industrial perspective, the compound's stability under various conditions makes it suitable for high-throughput screening. Its compatibility with automated synthesis platforms resonates with the push for lab automation and Industry 4.0 in chemical manufacturing. Moreover, its potential use in agrochemical formulations aligns with searches for "next-gen crop protection chemicals," reflecting global concerns about food security.

Analytical characterization of 3,5-Dibromo-2,4-difluorobenzamide typically involves advanced techniques like NMR spectroscopy and mass spectrometry, topics frequently searched by analytical chemists. The compound's crystalline properties also make it relevant to X-ray diffraction studies, a method trending in materials science forums. Such data is critical for patent applications, another high-search-volume area in chemical innovation.

Environmental considerations are paramount in modern chemistry. While 3,5-Dibromo-2,4-difluorobenzamide is not classified as hazardous, its halogenated structure warrants studies on biodegradation pathways—a subject increasingly queried in environmental chemistry databases. This reflects the broader shift toward benign-by-design chemicals, a principle emphasized in recent EU chemical regulations.

In summary, 3,5-Dibromo-2,4-difluorobenzamide (CAS No. 1806356-35-3) exemplifies the intersection of structural complexity and functional versatility. Its relevance spans pharmaceutical intermediates, agrochemical research, and advanced material development, addressing contemporary scientific queries while adhering to evolving industrial and environmental standards.

1806356-35-3 (3,5-Dibromo-2,4-difluorobenzamide) Related Products

- 479079-15-7(tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate)

- 926203-96-5(1-(difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole)

- 53319-35-0(myo-Inositol)

- 443973-35-1((5E)-5-(2-ethoxyphenyl)methylidene-2-4-(2-nitrophenyl)piperazin-1-yl-4,5-dihydro-1,3-thiazol-4-one)

- 2138393-19-6(N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide)

- 844882-19-5(2,2-Dimethyl-1-(1-pyrrolidinylmethyl)propylamine dihydrochloride hydrate)

- 900641-64-7(2-(ethylamino)-N-(2-methoxyphenyl)acetamide)

- 6449-46-3(1-Propanamine,2-(phenylmethoxy)-)

- 1527925-50-3(1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine)

- 2680863-60-7(3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)